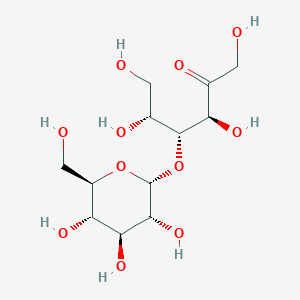

4-O-alpha-D-Glucopyranosyl-D-fructose

描述

属性

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-RGXJTGTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938753 | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17606-72-3 | |

| Record name | Maltulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7GN4HW47S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Protecting Group Strategies

-

Glucose Protection : Benzyl or acetyl groups shield hydroxyls at C2, C3, and C6.

-

Glycosylation : Activation of the anomeric center (e.g., using trichloroacetimidate) enables coupling with fructose derivatives.

-

Deprotection : Catalytic hydrogenation or alkaline hydrolysis removes protecting groups.

Despite high regiocontrol, yields are often suboptimal (<30%), and side reactions like hydrolysis or isomerization are common.

Industrial-Scale Production and Optimization

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Enhances reaction rate |

| Substrate Ratio | Sucrose:Acceptor = 1:2 | Minimizes byproducts |

| Enzyme Immobilization | Alginate beads | Improves reusability |

Reaction monitoring via HPLC with refractive index detection ensures precise control over oligosaccharide profiles.

Purification and Stability Considerations

Chromatographic Techniques

Degradation via β-Elimination

4-O-α-D-Glucopyranosyl-D-fructose is prone to decomposition under neutral or alkaline conditions, forming D-glucose and ascopyrone T (APT). Key stability data:

| Condition | Half-life | Activation Energy |

|---|---|---|

| pH 7.0, 30°C | 17 h | 104 kJ/mol |

| pH 5.0, 50°C | 4 h | 105 kJ/mol |

Stabilization strategies include low-temperature storage (<4°C) and buffering at pH 4.0–5.0 .

化学反应分析

Types of Reactions

4-O-alpha-D-Glucopyranosyl-D-fructose undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the glucose or fructose units.

Reduction: Reduction reactions can convert the carbonyl group in fructose to a hydroxyl group.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce glucuronic acid derivatives, while reduction can yield sugar alcohols.

科学研究应用

Food Industry Applications

Nutritional Sweetener:

Maltulose is utilized as a low-calorie sweetener in various food products. It has about 50% of the sweetness of sucrose but is less fermentable by certain bacteria, making it suitable for products aimed at individuals with dietary restrictions, such as diabetics.

Prebiotic Properties:

Maltulose has been identified as a potential prebiotic. It can stimulate the growth of beneficial gut bacteria, which may enhance gut health and improve digestion. Studies have shown that maltulose can selectively promote the growth of bifidobacteria in the gastrointestinal tract .

Pharmaceutical Applications

Drug Delivery Systems:

Due to its biocompatibility and ability to form hydrogels, maltulose is explored in drug delivery systems. Its properties allow for controlled release mechanisms, which can enhance the efficacy of therapeutic agents while minimizing side effects.

Energy Source in Bacterial Cultures:

Maltulose serves as an energy source for specific bacteria used in probiotics and fermentation processes. Research indicates that certain strains of bacteria can metabolize maltulose effectively, leading to increased biomass production .

Microbiology and Biotechnology

Fermentation Processes:

In industrial biotechnology, maltulose is used as a substrate for fermentation processes. It has been shown to support the growth of various microorganisms, including yeast and bacteria, which are essential for producing biofuels and other bioproducts.

Biomaterial Development:

Maltulose is investigated for its potential use in developing biodegradable materials. Its natural origin and biodegradability make it an attractive candidate for sustainable product development .

Case Study 1: Prebiotic Effects

A study conducted by researchers at the University of Tokyo investigated the prebiotic effects of maltulose on gut microbiota. The results indicated that maltulose significantly increased the population of beneficial bacteria (Bifidobacterium) while reducing harmful bacteria levels in the gut .

Case Study 2: Fermentation Efficiency

Research published in Applied Microbiology demonstrated that maltulose could enhance ethanol production in yeast fermentation processes. The study found that using maltulose as a substrate resulted in higher yields compared to traditional sugars like glucose .

作用机制

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-D-fructose involves its interaction with specific enzymes that recognize and cleave the glycosidic bond. These enzymes, such as glycosidases, target the compound and catalyze its hydrolysis into glucose and fructose. This process is crucial in various metabolic pathways and can influence the bioavailability and efficacy of the compound in different applications .

相似化合物的比较

The following table summarizes key structural and functional differences between 4-O-α-D-Glucopyranosyl-D-fructose and analogous disaccharides:

Structural and Functional Analysis

Glycosidic Bond Position and Configuration

- Maltulose vs. Sucrose: While both contain glucose and fructose, maltulose's α-1→4 linkage contrasts with sucrose's α-1→2 bond. This difference renders sucrose non-reducing, whereas maltulose retains reducing capacity .

- Maltulose vs. Isomaltulose : The α-1→4 (maltulose) vs. α-1→6 (isomaltulose) linkage impacts digestibility. Isomaltulose resists rapid hydrolysis, making it suitable for slow-energy-release products .

Reducing Properties

Maltulose, maltose, and lactose are reducing sugars due to free hemiacetal groups, enabling mutarotation and reactions with Benedict’s reagent. Sucrose’s acetal linkage eliminates this property, making it inert to such reactions .

Chemical Modifications

- F-Maltose : The substitution of a hydroxyl group with fluorine at the C-2 position in F-maltose () introduces steric and electronic effects, altering its interaction with enzymes like glucosidases. This modification is leveraged in tracer studies and enzyme inhibition research .

Analytical Differentiation

Quantification methods for these disaccharides often involve enzymatic hydrolysis followed by glucose/fructose detection. For example:

- Maltulose and isomaltulose require specific enzymes (e.g., maltulose hydrolase) to release monosaccharides, which are then measured via coupled assays ().

- Sucrose is typically analyzed using invertase to hydrolyze it into glucose and fructose, followed by spectrophotometric detection .

生物活性

4-O-alpha-D-Glucopyranosyl-D-fructose, commonly referred to as maltulose, is a disaccharide composed of glucose and fructose linked by an α(1→4) glycosidic bond. This compound has garnered attention for its potential biological activities, including prebiotic effects, anti-tumor properties, and its role in metabolic regulation. This article explores the biological activity of maltulose, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.30 g/mol

- CAS Number : 87177-10-8

1. Prebiotic Effects

Maltulose has been identified as a prebiotic, promoting the growth of beneficial gut bacteria. In vitro studies show that it selectively stimulates the growth of bifidobacteria and lactobacilli, which are crucial for maintaining gut health. The fermentation of maltulose leads to the production of short-chain fatty acids (SCFAs), which have various health benefits, including anti-inflammatory properties and enhanced gut barrier function .

2. Anti-Tumor Activity

Research indicates that maltulose exhibits anti-tumor effects through various mechanisms:

- Cell Cycle Arrest : Studies have shown that maltulose can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. For instance, in a study involving MCF-7 breast cancer cells, maltulose significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Inhibition of Metastasis : Maltulose has been reported to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .

3. Metabolic Regulation

Maltulose plays a role in glucose metabolism:

- Glycemic Control : It has been observed that maltulose can modulate insulin secretion in response to glucose levels, potentially aiding in glycemic control for individuals with insulin resistance or type 2 diabetes .

- Lipid Metabolism : Animal studies suggest that maltulose may help reduce lipid accumulation in the liver, indicating potential hepatoprotective effects .

Case Study 1: Prebiotic Effects in Humans

A clinical trial investigated the effects of maltulose supplementation on gut microbiota composition in healthy adults. Results indicated a significant increase in bifidobacteria populations and a corresponding decrease in pathogenic bacteria after four weeks of maltulose intake. Participants also reported improved digestive health and reduced bloating.

Case Study 2: Anti-Cancer Properties

In a laboratory setting, researchers treated human colorectal cancer cells with varying concentrations of maltulose. The findings revealed that higher concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an adjunct therapy in cancer treatment.

Data Table: Summary of Biological Activities

常见问题

How can researchers accurately characterize the structural configuration of 4-O-α-D-Glucopyranosyl-D-fructose?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy : Use 1D/2D NMR (e.g., , , HSQC, HMBC) to resolve the glycosidic linkage (α1→4) between glucose and fructose residues. Compare chemical shifts with known disaccharides like maltose (α1→4) or cellobiose (β1→4) to confirm stereochemistry .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (342.30 g/mol) and fragmentation patterns .

- X-ray Crystallography : If crystalline samples are obtainable, resolve the 3D structure to validate the pyranosyl-fructofuranosyl conformation.

What are the primary chemical and enzymatic synthesis routes for 4-O-α-D-Glucopyranosyl-D-fructose?

Basic Research Question

Methodological Approach :

- Chemical Synthesis :

- Use regioselective protecting group strategies (e.g., benzyl or acetyl groups) to isolate the C4 hydroxyl on glucose. Activate the anomeric position (e.g., trichloroacetimidate) for glycosylation with fructose .

- Monitor reaction efficiency via TLC/HPLC and optimize solvent systems (e.g., DMF/CHCN) to enhance yield.

- Enzymatic Synthesis :

How can researchers address challenges in enzymatic regioselectivity during oligosaccharide synthesis involving 4-O-α-D-Glucopyranosyl-D-fructose?

Advanced Research Question

Methodological Approach :

- Directed Evolution : Mutate glycosidase/transferase active sites to favor α1→4 bond formation. Use high-throughput screening (e.g., fluorescent tags or MS) to identify mutants with improved regioselectivity .

- Molecular Dynamics (MD) Simulations : Model enzyme-substrate interactions to predict residues critical for binding fructose at the C4 position of glucose. Validate predictions via site-directed mutagenesis .

How should researchers resolve contradictions in spectral data when characterizing derivatives of 4-O-α-D-Glucopyranosyl-D-fructose?

Advanced Research Question

Methodological Approach :

- Multi-Technique Cross-Validation : Combine NMR, IR, and circular dichroism (CD) to distinguish between similar derivatives (e.g., phosphorylated analogs). For example, phosphate esters (e.g., fructose-6-phosphate derivatives) may show distinct NMR shifts .

- Isotopic Labeling : Synthesize - or -labeled compounds to simplify spectral overlap in crowded regions (e.g., anomeric proton signals) .

What computational methods are suitable for studying the thermodynamic stability of 4-O-α-D-Glucopyranosyl-D-fructose in aqueous solutions?

Advanced Research Question

Methodological Approach :

- Free Energy Calculations : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) to calculate Gibbs free energy changes during hydrolysis. Compare with experimental data from calorimetry .

- QM/MM Hybrid Models : Apply quantum mechanics/molecular mechanics to study transition states of glycosidic bond cleavage. Validate against kinetic isotope effect (KIE) experiments .

How can researchers investigate the role of 4-O-α-D-Glucopyranosyl-D-fructose in carbohydrate transport or metabolism?

Advanced Research Question

Methodological Approach :

- Competitive Inhibition Assays : Use radiolabeled -glucose or fluorescent analogs to test if 4-O-α-D-Glucopyranosyl-D-fructose competes for binding to glucose transporters (e.g., GLUT1/GLUT4) .

- Metabolic Flux Analysis : Track isotopic -label incorporation into glycolysis/TCA cycle intermediates in cell cultures treated with the compound. LC-MS/MS can quantify metabolic perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。